1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine

Catalog No.
S13072890
CAS No.
647025-24-9
M.F
C16H21NO3S
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]...

CAS Number

647025-24-9

Product Name

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine

IUPAC Name

1-(2-phenylethenylsulfonyl)-4-prop-2-enoxypiperidine

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C16H21NO3S/c1-2-13-20-16-8-11-17(12-9-16)21(18,19)14-10-15-6-4-3-5-7-15/h2-7,10,14,16H,1,8-9,11-13H2

InChI Key

ARXUEXBTPLYPSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is a complex organic compound featuring a piperidine ring substituted with various functional groups. The molecular formula of this compound is C₁₄H₁₉NO₂S, and it exhibits unique structural characteristics that contribute to its chemical behavior and biological activity. The compound includes a phenylethenesulfonyl group, which is known for its role in enhancing the reactivity of the molecule, particularly in nucleophilic substitution reactions.

The chemical reactivity of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine can be attributed to its sulfonyl and alkoxy groups. It can participate in several types of reactions:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack at the piperidine nitrogen or the carbon adjacent to the sulfonyl group.
  • Alkene Reactions: The prop-2-en-1-yl group can undergo various reactions typical of alkenes, such as electrophilic addition or polymerization.
  • Oxidation and Reduction: The presence of functional groups allows for potential oxidation or reduction reactions, which can modify the compound's structure and properties.

The synthesis of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine can involve several steps:

  • Formation of Piperidine Derivative: Start with commercially available piperidine, which can be modified through alkylation to introduce the prop-2-en-1-yl group.
  • Sulfonylation Reaction: Introduce the phenylethenesulfonyl moiety using sulfonation techniques, such as reacting with a suitable sulfonyl chloride under basic conditions.
  • Purification: The final product can be purified using chromatography techniques to isolate the desired compound from by-products.

The applications of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development for cancer or infectious diseases.
  • Chemical Research: This compound can be used in synthetic chemistry as an intermediate for creating more complex molecules.

Interaction studies are crucial for understanding how 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine interacts with biological systems:

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in disease pathways could reveal therapeutic potential.
  • Receptor Binding Assays: Assessing its affinity for neurotransmitter receptors may indicate possible neurological applications.

Several compounds share structural similarities with 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine. Here are some notable examples:

Compound NameStructureUnique Features
PiperidineC₅H₁₁NBasic amine structure, widely used in pharmaceuticals .
DespropionylfentanylC₁₉H₂₄N₂A potent opioid derivative .
IcaridinC₁₃H₁₈N₂OInsect repellent with piperidine structure .
N-MethylpiperazineC₆H₁₄N₂A versatile building block in medicinal chemistry .

Uniqueness: 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is distinguished by its specific sulfonamide functionality combined with an alkene side chain, which may enhance its reactivity and biological profile compared to simpler piperidine derivatives.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

307.12421471 g/mol

Monoisotopic Mass

307.12421471 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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